(Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide
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Description
(Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
The synthesis of thiazolidinone derivatives, including compounds with structural similarities to the specified chemical, has been a subject of interest due to their significant biological activities. For instance, the synthesis and crystal structure analysis of thiazolidinone derivatives have been reported, revealing their potential insecticidal, fungicidal, and antitumor activities (Liu et al., 2013). Additionally, studies have designed and synthesized novel 4-thiazolidinones showing potential activity against Gram-positive bacteria (A. Radwan, 2012).
Anticancer Activity
Several thiazolidinone derivatives have been synthesized and evaluated for their anticancer activity. Research has demonstrated that some thiazolidinones containing benzothiazole moiety exhibit anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents (D. Havrylyuk et al., 2010).
Anti-inflammatory and MMP Inhibition
Investigations into thiazolidinone derivatives as matrix metalloproteinase (MMP) inhibitors have shown significant anti-inflammatory/potential wound healing effects. One study reported that certain derivatives could inhibit MMP-9 at nanomolar levels, suggesting their efficacy in controlling the inflammatory/oxidative process (M. Incerti et al., 2018).
Antimicrobial Effects
The antimicrobial activity of thiazolidinone derivatives has been a focal point of research. Studies have demonstrated the synthesis of these compounds and their effectiveness against a variety of microbial strains, presenting them as potential antimicrobial agents (H. M. Mohamed et al., 2012).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-13-2-6-15(7-3-13)24-19(27)12-17-20(28)25(21(29)30-17)11-10-18(26)23-16-8-4-14(22)5-9-16/h2-9,12H,10-11H2,1H3,(H,23,26)(H,24,27)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBZMYCTKBEGRM-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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